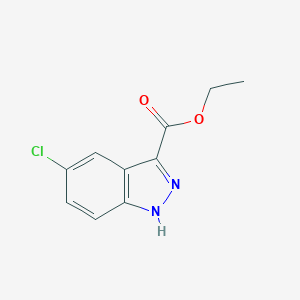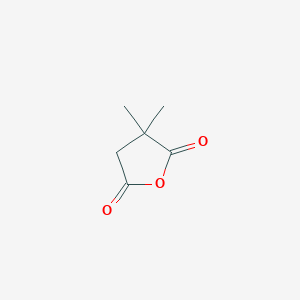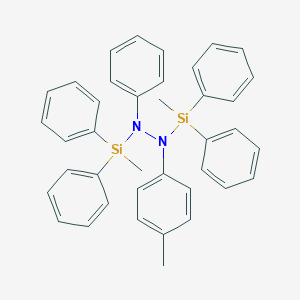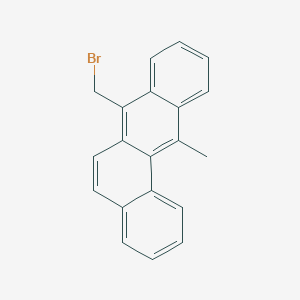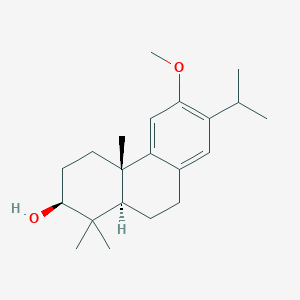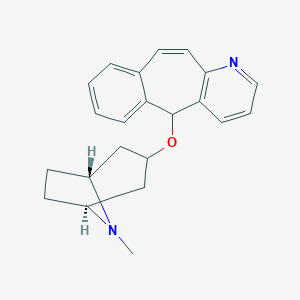
Tropirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tropirine involves several steps, typically starting with the formation of the tropane ring system. One common synthetic route includes the following steps:
Formation of the Tropane Ring: This can be achieved through the intramolecular cyclization of a suitable precursor.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction.
Oxidation and Purification: The final steps involve oxidation to introduce the necessary functional groups, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and consistency.
Purification: Utilizing industrial-scale chromatography and crystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tropirine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives of this compound.
Scientific Research Applications
Tropirine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism by which Tropirine exerts its effects involves several molecular targets and pathways:
Radiosensitization: This compound enhances the sensitivity of cancer cells to radiation by interfering with DNA repair mechanisms and promoting the generation of reactive oxygen species.
Molecular Targets: this compound targets cellular components involved in DNA repair and oxidative stress response.
Pathways Involved: Key pathways include the DNA damage response pathway and the oxidative stress response pathway.
Comparison with Similar Compounds
Tropirine can be compared with other radiosensitizers and compounds with similar structures:
Similar Compounds: Examples include metoclopramide, prochlorperazine, and other phenothiazine derivatives.
Properties
CAS No. |
19410-02-7 |
|---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene |
InChI |
InChI=1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22? |
InChI Key |
DPNODNPIXASWQY-RPIYSHSISA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
Related CAS |
17929-04-3 (maleate[1:1]) |
Synonyms |
((3 alpha-tropanyl)oxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine BS 7723 tropirine tropirine maleate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)
![2-[acetyl(ethyl)amino]ethyl acetate](/img/structure/B94366.png)
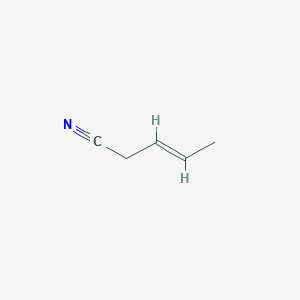
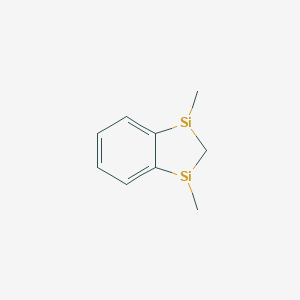
![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)

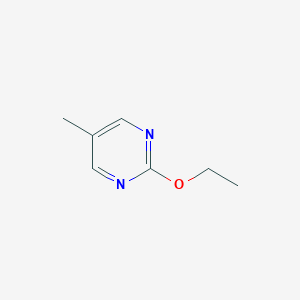
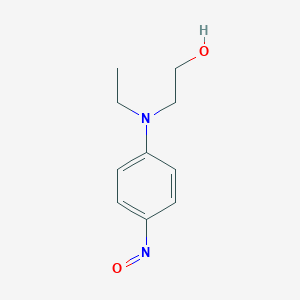
![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
